molecular formula C22H32O5 B015536 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol CAS No. 217792-89-7

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol

Cat. No. B015536
M. Wt: 376.5 g/mol
InChI Key: XXXVHIQGIYOGRK-HIFDQRORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol involves several steps to achieve high purity and specific structural requirements. For instance, Mun et al. (2006) described the synthesis of 2-[11C]methoxy-3,17β-estradiol from 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol in two steps with over 99% radiochemical purity, highlighting the compound's role in preparing radiolabeled estradiol derivatives for pharmacokinetic studies (Mun, Voll, & Goodman, 2006).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is characterized by the presence of hydroxy and methoxymethyl groups attached to the estradiol skeleton. This structural configuration imparts specific chemical and biological properties to the molecule. For instance, Kiuru and Wähälä (2003) synthesized 2-methoxyestradiol from estradiol bis-THP-ether, indicating the structural modifications necessary for achieving desired biological activities (Kiuru & Wähälä, 2003).

Chemical Reactions and Properties

Chemical reactions involving 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol are crucial for producing various estrogen analogs. For example, Bull and Steer (1991) investigated the chemoselective differentiation of primary hydroxy groups in a related compound, leading to novel 14,17-hetero-bridged steroid hormone analogues (Bull & Steer, 1991). These reactions are essential for understanding the compound's role in synthesizing hormone analogues.

Physical Properties Analysis

The physical properties of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for its application in pharmaceutical formulations and biological studies. However, specific studies focusing on these physical properties were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, play a significant role in its biological effects. For instance, Gaido et al. (2000) discussed the interactions of structurally related methoxychlor metabolites with estrogen receptors, demonstrating the importance of chemical properties in determining biological activity (Gaido et al., 2000).

Scientific Research Applications

  • Pharmacokinetics and Antitumor Activity : A study by Mun, Voll, and Goodman (2006) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discussed the synthesis of 2-[11C]methoxy-3,17β-estradiol from 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol. This compound was developed to measure the pharmacokinetics and organ distribution of 2-methoxy-3,17β-estradiol, which shows cytotoxicity in various cancer cell lines and has antiangiogenic and proapoptotic activities. Clinical trials for this compound in treating multiple myeloma, advanced solid tumors, metastatic breast, and prostate cancer are underway (Mun, Voll, & Goodman, 2006).

  • Synthesis and Chemical Analysis : Pert and Ridley (1987) in the "Australian Journal of Chemistry" provided an alternative route to synthesize 2-bromo-estradiols and 2-iodo-estradiols from estradiol, involving the use of chloromethyl methyl ether to yield either the 3,17β-bis(methoxymethyl) ether or the 3-methoxymethyl ether derivative of estradiol. This study contributes to the understanding of the chemical synthesis and properties of related compounds (Pert & Ridley, 1987).

  • Interaction with Hormone Receptors : Gaido et al. (2000) in "Molecular Pharmacology" investigated the interaction of methoxychlor and related compounds, including 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, with estrogen receptor α (ERα), ERβ, and androgen receptor (AR). They found that these compounds exhibited differential interactions with these hormone receptors, indicating complexity in determining the mechanism of action of endocrine-active chemicals (Gaido et al., 2000).

  • Anticancer Potential : Bubert et al. (2007) in "Journal of Medicinal Chemistry" explored the synthesis of 3,17-disubstituted 2-alkylestra-1,3,5(10)-trien-3-ol derivatives, including those derived from 2-hydroxy-3,17|A-O-bis(methoxymethyl)estradiol. These compounds showed significant anticancer activity, particularly against human cancer cell lines, highlighting their potential as anticancer agents (Bubert et al., 2007).

  • In Vitro and In Vivo Anticancer Activity : Leese et al. (2006) in "Cancer Research" discussed 2-substituted estradiol sulfamates, demonstrating their potent anti-proliferative and anti-angiogenic activity. The study suggests the potential of these compounds, related to 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, in the development of anticancer agents (Leese et al., 2006).

properties

IUPAC Name

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXVHIQGIYOGRK-HIFDQRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441259
Record name 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol

CAS RN

217792-89-7
Record name 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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